N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

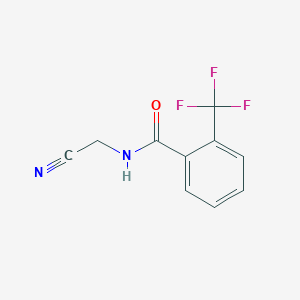

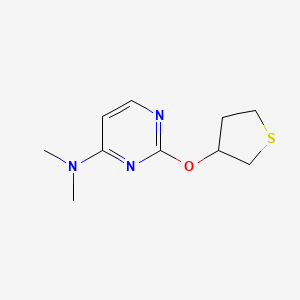

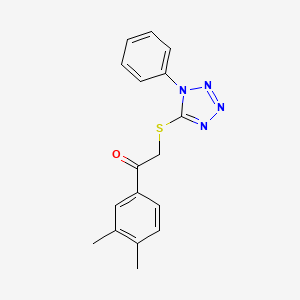

“N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C₈H₆N₄OS . It is also known as TGN-020, an inhibitor of Aquaporin 4 (AQP4), the most abundant water channel in the brain . AQP4 is required for maintaining fluid homeostasis and enabling water movement across barrier membranes .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves various reactions with different reagents . For instance, the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride can produce the chloroacetamide, which can be used as a starting compound for the synthesis of 2-thiocyanatoacetamide and N-(1,3,4-thiadiazol-2-yl)acetamides .

Molecular Structure Analysis

The molecular weight of “N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” is 212.27 daltons . The canonical SMILES representation of the compound is C1=CC (=CN=C1)C (=O)NC2=NN=CS2 .

Chemical Reactions Analysis

“N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions. For instance, the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride can afford the chloroacetamide, which can be used as a starting compound for the synthesis of 2-thiocyanatoacetamide and N-(1,3,4-thiadiazol-2-yl)acetamides .

Physical And Chemical Properties Analysis

“N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide” has a molecular weight of 212.27 daltons . Its IR spectrum shows peaks at 3322 cm^-1 (NH), 1578 cm^-1 (C=N), 1266 cm^-1, and 1205 cm^-1 (C–S–C) .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

1,3,4-thiadiazole derivatives, including “N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide”, have been synthesized and evaluated as potent antimicrobial agents . They have been tested against E. coli, B. mycoides, and C. albicans, with some compounds showing significant antimicrobial activity .

Antinociceptive Agents

New 1,3,4-thiadiazole derivatives have been synthesized and investigated for their antinociceptive effects on the nociceptive pathways of the nervous system . These compounds have shown effects against mechanical, thermal, and chemical stimuli, indicating both centrally and peripherally mediated antinociceptive activity .

Insecticides

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide and its derivatives have been studied as a new class of insecticides . The compounds were synthesized and evaluated for their insecticidal activity, with several showing promising results .

Anticancer Agents

1,3,4-thiadiazole derivatives have also been synthesized and evaluated for their potential anticancer activity . The results of these studies could lead to the development of new anticancer drugs .

Antifungal Agents

The synthesized molecules of 1,3,4-thiadiazole derivatives have shown comparable results to the reference drug (amoxicillin) in terms of antibacterial activity . Moreover, the antifungal screening of the synthetic conjugates was evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .

Analgesics

1,3,4-thiadiazole derivatives have been studied for their potential use as analgesics . These compounds have shown promising results in managing pain, which is still a subject of ongoing research .

Wirkmechanismus

Target of Action

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide is a novel compound that has been evaluated for its potential as an anticancer agent It’s known that 1,3,4-thiadiazoles, a key structural moiety in this compound, have been reported to exhibit several biological activities .

Mode of Action

Some 1,3,4-thiadiazoles have been found to induce cell cycle arrest and apoptosis in cancer cells . These compounds can interact with their targets, leading to significant antiproliferative activity .

Biochemical Pathways

It’s known that some 1,3,4-thiadiazoles can inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in the proliferation and survival of cancer cells.

Pharmacokinetics

Some 1,3,4-thiadiazoles have been found to have a low blood-brain barrier penetration capability and high intestinal absorption , which could impact the bioavailability of these compounds.

Result of Action

Some 1,3,4-thiadiazoles have been found to have significant antiproliferative activity , suggesting that they may inhibit the growth of cancer cells.

Eigenschaften

IUPAC Name |

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c13-7(6-2-1-3-9-4-6)11-8-12-10-5-14-8/h5-6,9H,1-4H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPICWGFOANVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NC2=NN=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3,4-thiadiazol-2-yl)piperidine-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-amino-1-[5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate](/img/structure/B2445443.png)

![2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2445444.png)

![N-[(2,4-Dimethoxyphenyl)-(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2445446.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,6-dimethoxybenzamide](/img/structure/B2445447.png)

![2-(4-fluorophenyl)-3-(hydroxymethyl)-5-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2445455.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-phenylpyridazine](/img/structure/B2445459.png)